2-Ethyl-2-phenyl-1,3-dithiolane

Singlet oxidation sulfoxide synthesis dithiolane reactivity

2-Ethyl-2-phenyl-1,3-dithiolane (CAS 6008-82-8) belongs to the 1,3-dithiolane class of sulfur-containing heterocycles, functioning as the cyclic dithioacetal derivative of propiophenone. With molecular formula C₁₁H₁₄S₂ and a molecular weight of 210.36 g/mol, it features a five-membered ring bearing two sulfur atoms at the 1- and 3-positions, an ethyl group and a phenyl group both substituted at the 2-position.

Molecular Formula C11H14S2
Molecular Weight 210.4 g/mol
CAS No. 6008-82-8
Cat. No. B15491274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-phenyl-1,3-dithiolane
CAS6008-82-8
Molecular FormulaC11H14S2
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESCCC1(SCCS1)C2=CC=CC=C2
InChIInChI=1S/C11H14S2/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKeyNRBJYWMPTBYHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-phenyl-1,3-dithiolane (CAS 6008-82-8) – Compound Class & Baseline Characteristics for Procurement Evaluation


2-Ethyl-2-phenyl-1,3-dithiolane (CAS 6008-82-8) belongs to the 1,3-dithiolane class of sulfur-containing heterocycles, functioning as the cyclic dithioacetal derivative of propiophenone [1]. With molecular formula C₁₁H₁₄S₂ and a molecular weight of 210.36 g/mol, it features a five-membered ring bearing two sulfur atoms at the 1- and 3-positions, an ethyl group and a phenyl group both substituted at the 2-position . Computed physicochemical parameters include a density of 1.12 g/cm³, a boiling point of 320.3 °C at 760 mmHg, and a logP of 3.73, indicating substantial lipophilicity relative to less substituted 1,3-dithiolane analogs [2].

Why 2-Ethyl-2-phenyl-1,3-dithiolane Cannot Be Interchanged with Closest 1,3-Dithiolane Analogs


Substitution at the 2-position of the 1,3-dithiolane ring fundamentally modulates both chemical reactivity and physicochemical behavior, making generic replacement unreliable. The ethyl group in 2-ethyl-2-phenyl-1,3-dithiolane introduces greater steric demand and lipophilicity compared to the 2-methyl analog (2-methyl-2-phenyl-1,3-dithiolane, CAS 5769-02-8) or the 2-unsubstituted analog (2-phenyl-1,3-dithiolane, CAS 5616-55-7), directly affecting oxidative metabolic stability and partitioning behavior . Critically, the presence of the 2-ethyl substituent on the carbon bearing the phenyl group alters the course of singlet oxidation, yielding a hydroxylated product rather than the sulfoxide obtained from other 1,3-dithiolanes, which precludes simple analog substitution in synthetic sequences reliant on oxidative functionalization [1]. These differences are quantifiable and are detailed in the evidence guide below.

Quantitative Differentiation Evidence for 2-Ethyl-2-phenyl-1,3-dithiolane Versus Closest Analogs


Divergent Singlet Oxidation Product: 4-Hydroxylation Instead of Sulfoxide Formation

Under singlet oxidation conditions (O₂, sensitizer, CH₃CN:H₂O), 2-ethyl-2-phenyl-1,3-dithiolane (compound 13) does not follow the typical 1,3-dithiolane oxidation pathway to yield the corresponding 1-oxide. Instead, it gives 2-ethyl-4-hydroxy-2-phenyl-1,3-dithiolane (compound 19) as the major product [1]. In contrast, the closely related 2-methyl-2-phenyl-1,3-dithiolane and other 2-substituted-1,3-dithiolanes afford synthetically useful yields of 1,3-dithiolane 1-oxides under identical conditions [1][2]. The divergent 4-hydroxy product has been characterized by GC-MS and is registered in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 5vDFT0h4ooR) [3].

Singlet oxidation sulfoxide synthesis dithiolane reactivity photochemistry

Calculated Lipophilicity (logP) Advantage for Non-Polar Solvent Partitioning Versus 2-Unsubstituted Analog

The calculated logP of 2-ethyl-2-phenyl-1,3-dithiolane is 3.73 [1]. This represents a significant increase in lipophilicity compared to the 2-unsubstituted analog 2-phenyl-1,3-dithiolane, for which the lack of an alkyl substituent at the 2-position results in a lower computed logP (estimated ~2.5–2.8 based on structural analogy). The higher logP of the target compound is consistent with its dual ethyl/phenyl substitution on the dithiolane ring, which is corroborated by solubility descriptions indicating preferential dissolution in non-polar solvents such as hexane or toluene [2].

Lipophilicity logP solvent partitioning physicochemical profiling

Boiling Point and Density Differentiation from 2-Methyl-2-phenyl-1,3-dithiolane for Distillation-Based Purification

Computed physicochemical data show that 2-ethyl-2-phenyl-1,3-dithiolane has a boiling point of 320.3 °C at 760 mmHg and a density of 1.12 g/cm³ . The closest analog, 2-methyl-2-phenyl-1,3-dithiolane (CAS 5769-02-8), exhibits a boiling point of 305.2 °C at 760 mmHg and a density of 1.152 g/cm³ . The ~15 °C higher boiling point of the ethyl analog is attributable to the additional methylene unit and increased van der Waals surface area, while the slightly lower density reflects the larger molecular volume relative to mass.

Boiling point density purification distillation

Unique Synthetic Origin via Dione Reduction: Different Precursor Compatibility vs. Standard Ketone Condensation

2-Ethyl-2-phenyl-1,3-dithiolane can be generated not only by the standard acid-catalyzed condensation of propiophenone with 1,2-ethanedithiol, but also via an alternative pathway: the reduction of 1-phenylpropane-1,2-dione upon reaction with 1,2-ethanedithiol [1]. In this reaction, the dione undergoes reduction at the α-carbonyl position concomitant with dithioacetal formation. This behavior is compound-specific; the analogous reaction with diacetyl or benzil yields monomercaptals rather than the dithiolane, while glyoxal and phenylglyoxal give bis-1,3-dithiolane derivatives [1]. This reductive dithioacetalization pathway is not available to 2-methyl-2-phenyl-1,3-dithiolane (derived from acetophenone) under comparable conditions, as acetophenone lacks the α-dione functionality.

Synthetic route dione reduction precursor compatibility dithioacetal formation

Dithiolane Ring Stability as a Carbonyl Protecting Group: Class-Level Advantage with 2,2-Disubstitution

1,3-Dithiolanes serve as robust protecting groups for carbonyl compounds, exhibiting stability under both acidic and basic conditions that would cleave corresponding O,O-acetals [1]. The 2,2-disubstitution pattern (ethyl + phenyl) in 2-ethyl-2-phenyl-1,3-dithiolane provides enhanced steric shielding of the dithioacetal carbon relative to 2-monosubstituted analogs such as 2-phenyl-1,3-dithiolane or 2-ethyl-1,3-dithiolane. This increased steric bulk is expected to confer greater resistance to nucleophilic attack at the dithioacetal center, a property inferred from the general structure–stability relationships established for dithiolane protecting groups [2]. Deprotection to regenerate propiophenone can be achieved using polyphosphoric acid or visible-light photochemical methods [3].

Protecting group dithioacetal stability carbonyl protection umpolung

Availability of GC-MS Reference Spectrum for the Divergent Oxidation Product Enabling Analytical Identification

The divergent singlet oxidation product, 2-ethyl-4-hydroxy-2-phenyl-1,3-dithiolane, has a confirmed GC-MS spectrum in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 5vDFT0h4ooR, exact mass 226.048607 g/mol, molecular formula C₁₁H₁₄OS₂) [1]. This spectral entry is directly sourced from the Pandey et al. 1990 study (reference code KC-1990-3217-19) [1]. In contrast, the expected 1-oxide product (2-ethyl-2-phenyl-1,3-dithiolane 1-oxide) that would be formed from conventional oxidation of this substrate is not the major product under singlet oxygen conditions and lacks a comparable library entry. This authenticated spectral reference provides a direct analytical handle for identifying the oxidation outcome, which is essential for reaction monitoring and purity assessment in synthetic workflows.

GC-MS analytical standard spectral library quality control

Validated Application Scenarios for 2-Ethyl-2-phenyl-1,3-dithiolane Based on Quantitative Differentiation Evidence


Synthetic Intermediate Requiring Divergent Oxidative Functionalization to 4-Hydroxy Dithiolane Scaffolds

For synthetic projects where a 4-hydroxylated dithiolane scaffold is the target intermediate, 2-ethyl-2-phenyl-1,3-dithiolane offers a direct entry via singlet oxidation that is unavailable from the methyl analog or other 2-substituted-1,3-dithiolanes, which instead yield sulfoxide products [1]. The 4-hydroxy derivative is spectroscopically authenticated (GC-MS) and can serve as a functionalized building block for further derivatization.

Propiophenone Protection in Multi-Step Synthesis Requiring Enhanced Steric Shielding

When protecting propiophenone as a dithioacetal for multi-step synthesis, the 2,2-disubstitution pattern (ethyl + phenyl) of this compound provides greater steric hindrance at the dithioacetal carbon compared to mono-substituted dithiolane alternatives [2]. This translates to potentially higher resistance to premature nucleophilic deprotection during sequences involving organometallic reagents or Lewis acids.

Alternative Synthetic Entry from 1-Phenylpropane-1,2-dione for Convergent Route Design

Research groups with access to 1-phenylpropane-1,2-dione as a feedstock can exploit the reductive dithioacetalization pathway to generate 2-ethyl-2-phenyl-1,3-dithiolane [3]. This route bypasses the need for propiophenone and enables convergent strategies where the dione is an intermediate from a parallel synthetic sequence.

Lipophilicity-Driven Solvent Extraction or Chromatographic Separation Workflows

The computed logP of 3.73 for 2-ethyl-2-phenyl-1,3-dithiolane indicates significantly higher lipophilicity than 2-mono-substituted analogs (estimated ΔlogP ~+1) [4]. This difference can be exploited in liquid–liquid extraction or reverse-phase chromatographic separations where retention time or partition coefficient is critical, making this compound the preferred choice when non-polar partitioning is desired.

Quote Request

Request a Quote for 2-Ethyl-2-phenyl-1,3-dithiolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.